h-TNAP Inhibitory Potency: 898435-27-3 Versus a Closest Analog in the Thiazol-2-ylidene Benzamide Class
In a study of thiazol-2-ylidene benzamide derivatives, compound 2e (2″-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide) was identified as the most potent h-TNAP inhibitor with an IC50 of 0.079 µM. While 898435-27-3 was not directly tested in this primary article, the scaffold is identical and the published SAR establishes that aryl substituents on the thiazol-2-ylidene benzamide core critically modulate potency. The structural replacement in 898435-27-3 of the 4-fluorophenyl ring with a 3-allyl group and the benzamide moiety with a 4-(methylthio)benzamide is predicted to alter the IC50 by >10-fold based on the observed variance among 2a, 2e, and 2i in this study. The 0.079 µM benchmark for the most active in-class compound sets a quantitative baseline against which 898435-27-3 must be experimentally profiled. [1]
| Evidence Dimension | h-TNAP enzyme inhibition IC50 |
|---|---|
| Target Compound Data | Not yet reported in primary literature; structurally predicted to differ from in-class leaders. |
| Comparator Or Baseline | Compound 2e (closest in-class analog): IC50 = 0.079 ± 0.002 µM against h-TNAP. |
| Quantified Difference | Exact numerical difference unavailable; SAR indicates substituent changes cause >10-fold potency shifts. |
| Conditions | In vitro enzyme inhibition assay using recombinant human tissue-nonspecific alkaline phosphatase (h-TNAP). |
Why This Matters
This establishes a quantitative potency benchmark for the thiazol-2-ylidene benzamide class, allowing a researcher to contextualize any future profiling data for 898435-27-3 and to justify its procurement as a structurally novel probe for h-TNAP-related target engagement studies.
- [1] Channar PA, et al. Distinctive inhibition of alkaline phosphatase isozymes by thiazol-2-ylidene-benzamide derivatives: Functional insights into their anticancer role. J Cell Biochem. 2018;119(8):6501-6513. doi:10.1002/jcb.26692. View Source
